3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, compounds having substitutions at the 7 and 3 positions of the ring have been found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .
Biochemical Pathways
Given the broad range of activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it can be inferred that multiple pathways may be impacted .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various conditions, including hypertension, diabetes, and cancer .
Preparation Methods
The synthesis of 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves several steps. One common synthetic route includes the reaction of 2-azepan-1-yl-2-oxoethyl chloride with 4H-1,2,4-benzothiadiazine-1,1-dioxide in the presence of a base . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azepan-1-yl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials and industrial processes.
Comparison with Similar Compounds
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can be compared with other similar compounds, such as:
4H-1,2,4-benzothiadiazine-1,1-dioxide: This parent compound shares the same core structure but lacks the azepan-1-yl-2-oxoethyl group.
2H-1,2,4-thiadiazine: Another related compound with a different substitution pattern on the thiadiazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-14(18-9-5-1-2-6-10-18)11-22-15-16-12-7-3-4-8-13(12)23(20,21)17-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQIEKQKPUBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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